molecular formula C6H13FN2 B12978944 (R)-2-(Fluoromethyl)-1-methylpiperazine

(R)-2-(Fluoromethyl)-1-methylpiperazine

Cat. No.: B12978944
M. Wt: 132.18 g/mol
InChI Key: FNZZDRCKDGOFLN-LURJTMIESA-N
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Description

®-2-(Fluoromethyl)-1-methylpiperazine is a chiral compound that features a piperazine ring substituted with a fluoromethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Fluoromethyl)-1-methylpiperazine typically involves the enantioselective reductive amination of ketones with amines. This process can be catalyzed by chiral hydrogen-bonding catalysts and Hantzsch esters . The reaction conditions often include the use of acetophenone, p-anisidine, and ethyl Hantzsch ester, with various hydrogen-bonding catalysts to achieve the desired stereoselectivity .

Industrial Production Methods

Industrial production methods for ®-2-(Fluoromethyl)-1-methylpiperazine are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar enantioselective reductive amination processes, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(Fluoromethyl)-1-methylpiperazine can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols, while reduction could produce amines with altered substitution patterns.

Scientific Research Applications

®-2-(Fluoromethyl)-1-methylpiperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes involving piperazine derivatives.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(Fluoromethyl)-1-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-Fluoro-3-phenylpropan-2-amine
  • ®-2-Fluoro-1-phenylethan-1-amine

Uniqueness

®-2-(Fluoromethyl)-1-methylpiperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and selectivity in various applications.

Properties

Molecular Formula

C6H13FN2

Molecular Weight

132.18 g/mol

IUPAC Name

(2R)-2-(fluoromethyl)-1-methylpiperazine

InChI

InChI=1S/C6H13FN2/c1-9-3-2-8-5-6(9)4-7/h6,8H,2-5H2,1H3/t6-/m0/s1

InChI Key

FNZZDRCKDGOFLN-LURJTMIESA-N

Isomeric SMILES

CN1CCNC[C@@H]1CF

Canonical SMILES

CN1CCNCC1CF

Origin of Product

United States

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